molecular formula C20H18ClNO3 B12614743 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one CAS No. 920006-47-9

2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one

Cat. No.: B12614743
CAS No.: 920006-47-9
M. Wt: 355.8 g/mol
InChI Key: AXLYQAAAYKYUEO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a piperidinyl group attached to a chromenone core. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chalcone intermediate, followed by cyclization and functional group modifications to introduce the piperidinyl and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of phase-transfer catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields a secondary alcohol .

Scientific Research Applications

2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

920006-47-9

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-hydroxy-8-piperidin-1-ylchromen-4-one

InChI

InChI=1S/C20H18ClNO3/c21-14-7-3-2-6-13(14)18-12-17(24)19-16(23)9-8-15(20(19)25-18)22-10-4-1-5-11-22/h2-3,6-9,12,23H,1,4-5,10-11H2

InChI Key

AXLYQAAAYKYUEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C(=C(C=C2)O)C(=O)C=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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